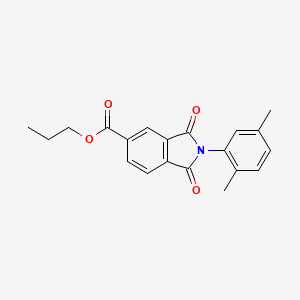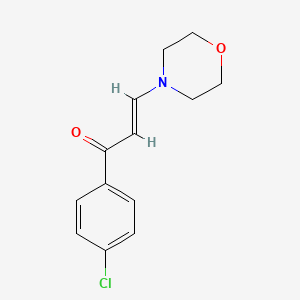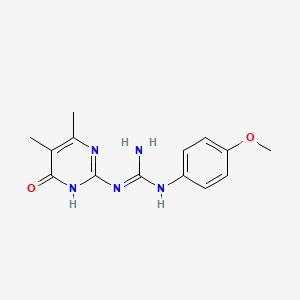
Propyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a phthalimide core and a propyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the condensation of 2,5-dimethylbenzaldehyde with phthalic anhydride to form the corresponding phthalimide intermediate. This intermediate is then esterified with propanol under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and elevated temperatures to drive the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Propyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which propyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The phthalimide core can interact with proteins and enzymes, potentially inhibiting their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler analog that lacks the ester group.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide ring.
Isoindole Derivatives: Compounds with modifications to the isoindole core.
Uniqueness
Propyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of both the phthalimide and ester functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for further functionalization.
Propriétés
Formule moléculaire |
C20H19NO4 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
propyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-4-9-25-20(24)14-7-8-15-16(11-14)19(23)21(18(15)22)17-10-12(2)5-6-13(17)3/h5-8,10-11H,4,9H2,1-3H3 |
Clé InChI |
SBKJOBNDZLLZIM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-4-ethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15033293.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B15033297.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15033304.png)
![6-[(5Z)-5-{[9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15033314.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15033323.png)
![methyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15033329.png)
![(6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033333.png)
![{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B15033341.png)
![2,7,7-Trimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B15033346.png)
![{[2-(Diphenylphosphoryl)phenoxy]methyl}phosphonic acid](/img/structure/B15033358.png)

![4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033369.png)
![(5E)-3-Ethyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-thiazolidin-4-one](/img/structure/B15033384.png)
